molecular formula C11H12FNO B3353128 3-(6-fluoro-1H-indol-3-yl)propan-1-ol CAS No. 52989-39-6

3-(6-fluoro-1H-indol-3-yl)propan-1-ol

Cat. No.: B3353128
CAS No.: 52989-39-6
M. Wt: 193.22 g/mol
InChI Key: PDUWRTFFMJWSBF-UHFFFAOYSA-N
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Description

3-(6-Fluoro-1H-indol-3-yl)propan-1-ol (CAS Number: 52989-39-6) is a fluorinated indole derivative of significant interest in medicinal and organic chemistry research. Its molecular formula is C 11 H 12 FNO, with a molecular weight of 193.22 g/mol . The compound is characterized by a fluoro substituent at the 6-position of the indole ring and a propan-1-ol chain at the 3-position . This compound serves as a versatile building block for the synthesis of more complex molecules . Structurally related indole-propanols have demonstrated promise in various research areas, with some analogues showing potential anticancer activity . Furthermore, indole derivatives sharing this core structural motif are frequently investigated for their affinity to neurological targets; some have been identified as ligands for serotonin 5-HT 1A and 5-HT 2A receptors , which are relevant to the study of CNS disorders . Other research on similar 1-(1H-indol-3-yl) derivatives has explored their potential antifungal properties against pathogens like Candida albicans . The synthesis of this compound can involve the reaction of 6-fluoroindole with a suitable propanol derivative, such as through the use of a Grignard reagent . It can undergo typical chemical transformations of alcohols and indoles, including oxidation of its hydroxyl group . Attention: This product is intended for Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-(6-fluoro-1H-indol-3-yl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO/c12-9-3-4-10-8(2-1-5-14)7-13-11(10)6-9/h3-4,6-7,13-14H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDUWRTFFMJWSBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC=C2CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30467960
Record name 3-(6-fluoro-1H-indol-3-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52989-39-6
Record name 3-(6-fluoro-1H-indol-3-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3-(6-fluoro-1H-indol-3-yl)propan-1-ol typically involves the reaction of 6-fluoroindole with a suitable propanol derivative under specific conditions. One common method involves the use of a Grignard reagent, where 6-fluoroindole is reacted with a propanol Grignard reagent to form the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-(6-fluoro-1H-indol-3-yl)propan-1-ol can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(6-fluoro-1H-indol-3-yl)propan-1-ol involves its interaction with specific molecular targets. For instance, it may bind to certain enzymes or receptors, modulating their activity. The fluoro group on the indole ring can enhance the compound’s binding affinity and selectivity towards its targets . The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers of Fluoro-Substituted Indole Propanols

Variations in fluoro substitution on the indole ring significantly alter electronic and steric properties:

  • No yield or purity data is available.
  • 3-(7-Fluoro-1H-indol-3-yl)propan-1-amine (): The 7-fluoro substituent and amine group increase basicity and solubility compared to the target alcohol. This compound is restricted to research use due to safety concerns .

Halogen Substitution Variants

Halogen type and position influence molecular weight, lipophilicity, and binding interactions:

  • 3-(5-Bromo-1H-indol-3-yl)propan-1-ol (): Bromine’s larger atomic radius and higher lipophilicity (MW: 258.13 g/mol) may enhance membrane permeability but reduce metabolic stability compared to fluoro derivatives. Purity exceeds 95% .

Functional Group Modifications

Replacing the alcohol group with amines or esters alters physicochemical and pharmacological profiles:

  • 2-(6-Fluoro-1H-indol-3-yl)propan-1-amine hydrochloride (): The amine group and hydrochloride salt improve water solubility and bioavailability. This compound has a shorter carbon chain (propan-1-amine vs. propan-1-ol), which may reduce steric hindrance in target binding .
  • Methyl (S)-2-(2-amino-3,5-dichlorobenzamido)-3-(6-fluoro-1H-indol-3-yl)propanoate (): The ester derivative exhibits lower synthetic yield (32%) compared to high-yield indole-propanols (90–93% in ), likely due to steric challenges in peptide coupling .

Structural Analogues with Extended Chains or Complex Moieties

  • Quantitative yield suggests efficient synthesis .

Key Findings and Implications

  • Halogen Effects : Bromo and chloro derivatives offer enhanced lipophilicity but may incur metabolic liabilities.
  • Functional Groups : Alcohols provide moderate polarity, while amines improve solubility and esters enable prodrug strategies.
  • Synthesis Efficiency: High yields (90–93%) for polyfluorinated indole-propanols () contrast with lower yields for peptide-coupled derivatives (32%, ), highlighting reaction-dependent challenges.

Q & A

Q. What are the established synthetic routes for 3-(6-fluoro-1H-indol-3-yl)propan-1-ol, and what key reaction conditions influence yield?

The synthesis typically involves reacting 6-fluoroindole with a benzyl halide or related electrophile under basic conditions. Key steps include:

  • Base selection : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
  • Temperature control : Reactions are often conducted at 60–80°C to balance reaction rate and side-product formation.
  • Purification : Column chromatography or recrystallization is used to isolate the product, with yields ranging from 40% to 70% depending on optimization .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Methodological validation includes:

  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Peaks for the indole ring (δ 7.2–7.8 ppm), fluoro substituent (δ -120 to -125 ppm for ¹⁹F NMR), and propanol chain (δ 1.5–3.5 ppm) .
    • Mass spectrometry (MS) : Molecular ion peaks at m/z corresponding to C₁₁H₁₁FNO (exact mass: 193.08) .
  • Chromatography : HPLC with UV detection at 254 nm confirms purity (>95%) .

Q. What are the primary solubility and stability considerations for this compound in experimental settings?

  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Stability tests show degradation under strong acidic/basic conditions or prolonged UV exposure .
  • Storage : Recommended at -20°C under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or oxidation reactions?

  • Nucleophilic substitution : The indole nitrogen’s lone pair facilitates electrophilic aromatic substitution (EAS) at the 3-position. Fluorine’s electron-withdrawing effect directs regioselectivity .
  • Oxidation : The propanol chain can be oxidized to a ketone using KMnO₄ or Swern conditions, though over-oxidation risks require careful stoichiometric control .

Q. How can researchers resolve contradictions in reported biological activities across studies?

Discrepancies in pharmacological data (e.g., receptor binding affinity) may arise from:

  • Structural analogs : Minor modifications (e.g., fluoro position, stereochemistry) significantly alter activity .
  • Experimental design : Standardize assays (e.g., cell lines, concentration ranges) and validate via:
    • Comparative studies : Parallel testing with reference compounds (e.g., 3-(4-fluorophenyl)propan-1-ol derivatives) .
    • In silico modeling : Molecular docking to predict binding modes and validate experimental IC₅₀ values .

Q. What advanced analytical techniques are critical for studying its pharmacokinetic (PK) properties?

  • LC-MS/MS : Quantifies plasma/tissue concentrations with limits of detection (LOD) <1 ng/mL .
  • Metabolite profiling : Identifies hydroxylated or glucuronidated metabolites via high-resolution MS .
  • Protein binding assays : Equilibrium dialysis to assess albumin binding, impacting bioavailability .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
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